Bienvenue dans la boutique en ligne BenchChem!

Labetalol 2,2-dimethyloxazolidine

Impurity profiling HPLC method development Reference standard characterization

Labetalol 2,2-dimethyloxazolidine (CAS 2731858-23-2; synonym Labetalol Acetonide) is a chemically defined, non-pharmacopeial impurity of the combined α-/β-adrenergic antagonist labetalol, formed through cyclocondensation of the parent drug's β-aminoalcohol moiety with acetone to yield a 2,2-dimethyloxazolidine ring. With a molecular formula of C₂₂H₂₈N₂O₃ and a molecular weight of 368.47 Da—40 Da greater than the parent labetalol (C₁₉H₂₄N₂O₃, 328.4 Da)—this compound is structurally and chromatographically distinct from both labetalol and the European Pharmacopoeia (EP)-designated Impurity A (the carboxylic acid derivative, CAS 1391051-99-2).

Molecular Formula C₂₂H₂₈N₂O₃
Molecular Weight 368.47
Cat. No. B1159040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLabetalol 2,2-dimethyloxazolidine
SynonymsLabetalol Acetonide; 
Molecular FormulaC₂₂H₂₈N₂O₃
Molecular Weight368.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Labetalol 2,2-Dimethyloxazolidine (Labetalol Acetonide): A Structurally Distinct Impurity Reference Standard for Antihypertensive API Quality Control


Labetalol 2,2-dimethyloxazolidine (CAS 2731858-23-2; synonym Labetalol Acetonide) is a chemically defined, non-pharmacopeial impurity of the combined α-/β-adrenergic antagonist labetalol, formed through cyclocondensation of the parent drug's β-aminoalcohol moiety with acetone to yield a 2,2-dimethyloxazolidine ring . With a molecular formula of C₂₂H₂₈N₂O₃ and a molecular weight of 368.47 Da—40 Da greater than the parent labetalol (C₁₉H₂₄N₂O₃, 328.4 Da)—this compound is structurally and chromatographically distinct from both labetalol and the European Pharmacopoeia (EP)-designated Impurity A (the carboxylic acid derivative, CAS 1391051-99-2) [1][2]. It is supplied as a characterized reference standard (typically ≥95–98% purity) for use in analytical method development, method validation (AMV), quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA), and commercial production of labetalol drug substances and products [3].

Why Labetalol or Labetalol EP Impurity A Cannot Substitute for Labetalol 2,2-Dimethyloxazolidine in Analytical Workflows


Labetalol 2,2-dimethyloxazolidine occupies a structurally and functionally non-interchangeable position within the labetalol impurity landscape. Its oxazolidine heterocycle—formed by bridging the β-aminoalcohol of labetalol with a gem-dimethyl-substituted carbon—introduces a covalent ring constraint absent in the parent drug or EP Impurity A (the ring-opened carboxylic acid), producing a molecular weight of 368.47 Da—distinct from labetalol (328.4 Da) and Impurity A (329.39 Da)—and fundamentally altering its chromatographic retention, lipophilicity, and hydrolytic stability profile [1]. As oxazolidines are documented to be more lipophilic and weaker bases than their parent β-aminoalcohols, a reference standard of the intact oxazolidine is essential for accurate peak identification in impurity profiling methods; using the parent drug or the carboxylic acid impurity as a surrogate would fail to match retention time, resolution, and detector response characteristics, thereby compromising system suitability and regulatory compliance [2].

Quantitative Differentiation Evidence for Labetalol 2,2-Dimethyloxazolidine Versus Structural Analogs


Molecular Weight and Elemental Composition Differentiation from Parent Labetalol

Labetalol 2,2-dimethyloxazolidine differs from the parent drug labetalol by the formal insertion of a C₃H₄ unit (acetone equivalent) with concomitant loss of two exchangeable protons, producing a 2,2-dimethyloxazolidine ring that adds 40.07 Da to the molecular mass. This structural change, verified by the molecular formula shift from C₁₉H₂₄N₂O₃ (labetalol, 328.40 Da) to C₂₂H₂₈N₂O₃ (oxazolidine, 368.47 Da), represents a +12.2% mass increase that directly impacts chromatographic retention and mass spectrometric detection parameters [1].

Impurity profiling HPLC method development Reference standard characterization

Structural and CAS-Number Distinction from Labetalol EP Impurity A (Carboxylic Acid Derivative)

Labetalol 2,2-dimethyloxazolidine (CAS 2731858-23-2) is frequently conflated with Labetalol EP Impurity A (CAS 1391051-99-2), yet these are chemically distinct entities. The EP Impurity A is the carboxylic acid derivative (2-hydroxy-5-[(1Ξ)-1-hydroxy-2-[[(2Ξ)-4-phenylbutan-2-yl]amino]ethyl]benzoic acid; C₁₉H₂₃NO₄; 329.39 Da), whereas the target compound retains the primary amide and bears a cyclic 2,2-dimethyloxazolidine ring (C₂₂H₂₈N₂O₃; 368.47 Da) [1]. The EP monograph 0923 explicitly uses Impurity A CRS (Y0001548) for system suitability, not the acetonide; the acetonide serves as a separate, non-pharmacopeial process-related impurity standard, identifiable by its distinct CAS and molecular formula [2].

Pharmacopeial compliance Reference standard procurement Impurity identification

Oxazolidine Hydrolytic Lability and Lipophilicity Shift Relative to Parent β-Aminoalcohol

Oxazolidines derived from β-aminoalcohols exhibit quantitatively distinct physicochemical properties compared to their ring-opened parents. In a systematic study of oxazolidine hydrolysis kinetics, related oxazolidines underwent complete hydrolysis across pH 1–11; at pH 7.4 and 37°C, half-lives ranged from 5 seconds to 28 minutes depending on the aryl substitution pattern. Critically, oxazolidines were demonstrated to be more lipophilic than the parent β-aminoalcohols in octanol-phosphate buffer partition experiments and to be weaker bases [1]. These class-level properties imply that Labetalol 2,2-dimethyloxazolidine will exhibit enhanced organic-phase extractability and altered aqueous stability compared to labetalol, directly influencing extraction recovery and solution handling protocols in analytical workflows.

Prodrug chemistry Stability assessment Sample handling

EP Monograph System Suitability Requirements Using Impurity Reference Standards for Labetalol QC

The European Pharmacopoeia monograph 0923 for Labetalol Hydrochloride prescribes a liquid chromatography method for related substances testing with explicit system suitability criteria that depend on a characterized impurity reference standard. Using Labetalol Impurity A CRS, the method requires a minimum resolution of 4.5 between the labetalol peak (retention time ~22 min) and the Impurity A peak (relative retention ~1.1). Acceptance limits are set at ≤0.05% for any unspecified impurity, ≤0.2% total impurities, with a reporting threshold of 0.03% [1]. While Labetalol 2,2-dimethyloxazolidine is not the EP-designated Impurity A CRS, it serves as an essential complementary reference standard for identifying and quantifying this specific process-related impurity in comprehensive impurity profiling, ensuring that all chromatographic peaks are correctly assigned and that the analytical method achieves adequate specificity for regulatory submission.

Regulatory compliance System suitability Pharmaceutical quality control

Supplier Purity Specification and Storage Condition Differentiation from Pharmacopeial Standards

Commercially available Labetalol 2,2-dimethyloxazolidine is supplied at documented purities of 95% (generic research grade) to 98% (Clearsynth analytical grade) with refrigerated long-term storage at 2–8°C, protected from air and light [1]. By comparison, the EP Impurity A CRS (Y0001548) is provided as a neat pharmacopeial primary standard in 10 mg unit quantities at a catalog price of 90 EUR (EDQM) to approximately $246–264 USD (reseller), with storage also at 2–8°C but carrying full pharmacopeial traceability [2]. The acetonide impurity standard, available in flexible quantities (10–100 mg) from multiple non-pharmacopeial suppliers, offers procurement optionality for laboratories that require larger amounts for method development or that need a reference standard for an impurity not covered by the EP monograph's A–G listing.

Reference standard procurement Stability and storage Certificate of Analysis

Validated Application Scenarios for Labetalol 2,2-Dimethyloxazolidine in Pharmaceutical Development and Quality Control


HPLC Method Development and Validation for Comprehensive Labetalol Impurity Profiling

During analytical method development for labetalol hydrochloride drug substance or finished product, Labetalol 2,2-dimethyloxazolidine serves as a characterized impurity marker to establish system suitability beyond the EP monograph's specified Impurities A–G. Its distinct molecular weight (368.47 Da) and oxazolidine ring structure produce a unique chromatographic retention that must be resolved from the labetalol parent peak (resolution ≥4.5, per EP monograph 0923 acceptance criteria for impurity peaks) [1]. The compound's enhanced lipophilicity relative to ring-opened labetalol (class-level property of oxazolidines) [2] means it will elute later under reversed-phase conditions, requiring explicit gradient optimization during method validation to ensure adequate peak separation and accurate quantification.

Forced Degradation Studies to Establish Degradation Pathways and Stability-Indicating Method Specificity

Labetalol 2,2-dimethyloxazolidine is a key reference material for forced degradation studies of labetalol drug products. Under thermal stress conditions, labetalol hydrochloride has been shown to decompose after melting with release of water, isocyanic acid, and methylbenzene in sequential decomposition steps [1]. The oxazolidine impurity may form via condensation of the β-aminoalcohol moiety with residual ketones during synthesis or storage, and its hydrolytic lability—consistent with reported oxazolidine half-lives of 5 seconds to 28 minutes at pH 7.4 and 37°C [2]—requires that stability-indicating methods demonstrate the ability to resolve any hydrolytically regenerated labetalol from the intact oxazolidine peak. Use of the authentic acetonide reference standard is essential to confirm peak identity in stressed-sample chromatograms.

ANDA Regulatory Submission Support: Non-Pharmacopeial Impurity Identification and Qualification

For generic drug manufacturers preparing ANDA submissions for labetalol hydrochloride tablets or injection, comprehensive impurity profiling is a regulatory requirement. While the EP monograph 0923 specifies Impurities A through G with defined acceptance criteria (unspecified impurities ≤0.05% each, total ≤0.2%, reporting threshold 0.03%) [1], process-related impurities such as the 2,2-dimethyloxazolidine acetonide—not enumerated in the EP listing—must still be identified, characterized, and reported if present above the reporting threshold. The availability of Labetalol Acetonide as a characterized reference standard (CAS 2731858-23-2, purity 95–98%) with full analytical data (NMR, HPLC, MS) enables ANDA applicants to unambiguously identify this impurity, establish its source (synthetic process vs. degradation), and provide toxico-logical qualification data as required by ICH Q3A/Q3B guidelines.

Quality Control Batch Release Testing for Labetalol API and Finished Dosage Forms

In routine QC batch release of labetalol hydrochloride API, the EP monograph 0923 related substances test requires preparation of reference solution (b) containing 5 mg of labetalol impurity A CRS dissolved in mobile phase for peak identification and system suitability verification (resolution minimum 4.5 between labetalol and impurity A) [1]. While the acetonide impurity is not the EP-specified Impurity A CRS, QC laboratories that detect an unknown peak in test solution chromatograms can use Labetalol 2,2-dimethyloxazolidine as a spiking standard to confirm or exclude the acetonide as the source of the unknown peak, preventing costly out-of-specification investigations. The compound's defined storage requirement of 2–8°C with protection from air and light [2] aligns with standard QC laboratory cold-chain infrastructure.

Quote Request

Request a Quote for Labetalol 2,2-dimethyloxazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.